Triazoline vs. Triazole Anticonvulsant Activity Dichotomy: Direct SAR Comparison
A direct head-to-head comparison of 1,5-diaryl-Δ²-1,2,3-triazolines (including 4,5-dihydro-1,5-diphenyl-1H-1,2,3-triazole) and their oxidized 1H-1,2,3-triazole counterparts reveals a stark biological activity dichotomy. The 1,5-diaryl-triazolines showed no pronounced anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) seizure models, while oxidation of these inactive triazolines yielded triazoles that were active [1]. This comparison was made in mice using intraperitoneal administration, with anticonvulsant activity and neurotoxicity quantified via the rotorod ataxia test [1]. The parent compound thus serves as an inactive control scaffold in neuroscience SAR studies and as a prodrug surrogacy candidate for anticonvulsant triazole development.
| Evidence Dimension | Anticonvulsant activity in mouse seizure models (MES and scMet) |
|---|---|
| Target Compound Data | No pronounced anticonvulsant activity (1,5-diaryl-triazolines as a group) |
| Comparator Or Baseline | Oxidized 1,5-diaryl-1H-1,2,3-triazoles: active anticonvulsants (specific ED₅₀ values provided in the full paper for active derivatives) |
| Quantified Difference | Qualitative categorical shift from inactive (triazoline) to active (triazole); activity is conditional on oxidation of the 4,5-dihydro ring |
| Conditions | Mouse MES and scMet seizure models; intraperitoneal administration; rotorod ataxia test for neurotoxicity |
Why This Matters
This clear activity/inactivity dichotomy makes the dihydro compound indispensable as a negative control in anticonvulsant screening cascades, a benchmark that cannot be met by aromatic triazole analogs.
- [1] Kadaba, P. K. Triazolines. 14. 1,2,3-Triazolines and triazoles, a new class of anticonvulsants. Drug design and structure-activity relationships. J. Med. Chem. 1988, 31 (1), 196–203. DOI: 10.1021/jm00396a032. View Source
